molecular formula C21H12BrN3O5S B4933786 (5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 6016-72-4

(5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4933786
CAS No.: 6016-72-4
M. Wt: 498.3 g/mol
InChI Key: KOTGBDYCXPNOBQ-GZTJUZNOSA-N
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Description

(5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitrophenyl-furan moiety, and a diazinane-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and nitrophenyl-furan intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include bromine, nitrobenzene, and furan derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to optimize reaction times and conditions. The use of automated reactors and purification systems like chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve desired transformations.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of both bromophenyl and nitrophenyl groups makes it a versatile tool for investigating molecular interactions.

Medicine

In medicinal chemistry, (5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is explored for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups facilitate binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s diazinane-dione core plays a crucial role in stabilizing these interactions and enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-1-(4-Bromophenyl)-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its combination of multiple functional groups, which provides a unique platform for diverse chemical reactions and applications. Its ability to undergo various transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

(5E)-1-(4-bromophenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12BrN3O5S/c22-13-4-6-14(7-5-13)24-20(27)17(19(26)23-21(24)31)11-16-8-9-18(30-16)12-2-1-3-15(10-12)25(28)29/h1-11H,(H,23,26,31)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTGBDYCXPNOBQ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367397
Record name AC1M4P0C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6016-72-4
Record name AC1M4P0C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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